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Compound Name: 4-Phenyl-1,2,3-thiadiazole

Cat. No.: B1662399 Get Quote

Introduction
Thiadiazoles are five-membered heterocyclic compounds that exist in several isomeric forms,

including the 1,2,3-thiadiazole scaffold. Due to their unique chemical properties, including their

mesoionic nature which allows for crossing cellular membranes, thiadiazole derivatives have

garnered significant interest in medicinal chemistry. Analogs of 4-phenyl-1,2,3-thiadiazole, in

particular, have been investigated as potent anticancer agents. Their mechanism of action

often involves the disruption of critical cellular processes required for tumor growth and

proliferation, such as microtubule dynamics. This document provides an overview of the

biological evaluation of these compounds and detailed protocols for key experimental assays.

Mechanism of Action: Tubulin Polymerization Inhibition
A primary anticancer mechanism for several 1,2,3-thiadiazole analogs is the inhibition of tubulin

polymerization. Microtubules are essential components of the cytoskeleton and the mitotic

spindle, making them a key target for cancer therapy. By binding to tubulin, these compounds

prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in

cancer cells.

Analogs of the natural tubulin inhibitor combretastatin A-4 (CA-4), where the cis-stilbene olefin

group is replaced by a 1,2,3-thiadiazole ring, have shown considerable cytotoxic activity

against various cancer cell lines. This bioisosteric replacement maintains the crucial spatial

orientation of the phenyl rings required for tubulin binding.
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Caption: Mechanism of action for 1,2,3-thiadiazole tubulin inhibitors.

Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of 4-phenyl-1,2,3-thiadiazole analogs is typically evaluated against a

panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key
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metric for quantifying a compound's potency. The tables below summarize representative data

for this class of compounds.

Table 1: Cytotoxicity (IC50) of 1,2,3-Thiadiazole Analogs as Tubulin Inhibitors.[1]

Compound Cell Line Cancer Type IC50 (nM)

Reference
Compound
(CA-4) IC50
(nM)

Analog A HL-60
Human
Myeloid
Leukemia

15.2 ~10-20

Analog B HCT-116
Human Colon

Adenocarcinoma
25.8 ~20-30

| Analog C | HMEC-1 | Immortalized Endothelial Cells | 40.1 | ~30-50 |

Table 2: Cytotoxicity (IC50) of D-ring Fused 1,2,3-Thiadiazole Derivatives.[1]

Compound Cell Line Cancer Type IC50 (µM)

Reference
Compound
(Adriamycin)
IC50 (µM)

Compound 22 T47D
Human Breast
Cancer

0.058 0.04

Compound 23 T47D
Human Breast

Cancer
0.042 0.04

| Compound 25 | T47D | Human Breast Cancer | 0.045 | 0.04 |
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The following section details the standard operating procedures for the key in vitro assays used

to characterize the biological activity of 4-phenyl-1,2,3-thiadiazole analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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